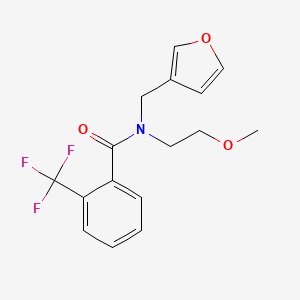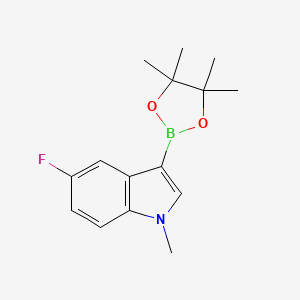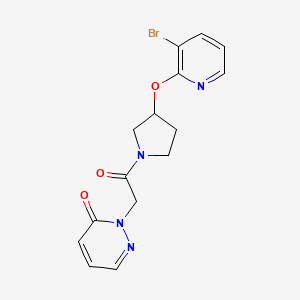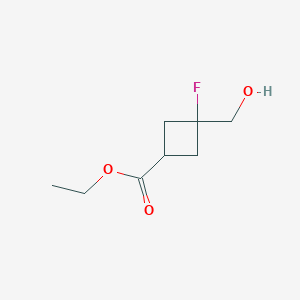
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide, also known as FFA4 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist acts by binding to and activating the free fatty acid receptor 4 (this compound), a G protein-coupled receptor that is expressed in various tissues throughout the body. Upon activation, this compound agonist triggers a signaling cascade that leads to the activation of downstream pathways, resulting in its various physiological effects.
Biochemical and Physiological Effects:
This compound agonist has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound agonist has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising candidate for the treatment of diabetes. This compound agonist has also been shown to have neuroprotective effects, reducing neuroinflammation and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has several advantages for lab experiments, including its high potency and selectivity for this compound. However, its complex synthesis method and limited availability can make it challenging to obtain in large quantities, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist. One area of focus is the development of more efficient synthesis methods to increase its availability for research purposes. Additionally, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications in various disease states. Finally, the development of more selective this compound agonists may lead to the development of more effective and targeted therapies for various diseases.
Synthesemethoden
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reactions and Buchwald-Hartwig amination reactions. The synthesis of this compound agonist is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide agonist has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-diabetic properties, making it a promising candidate for the treatment of inflammatory and metabolic disorders. Additionally, this compound agonist has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-9-25-10-12)15-6-3-8-26-15/h1-10,24H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFUXQBEGGEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)
![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)
![(E)-2-(2-cyano-3-(5-(2-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2909858.png)


![N-[[4-([1,3]Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl]methyl]prop-2-enamide](/img/structure/B2909862.png)


![Sodium;(3S,4S)-3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate](/img/structure/B2909868.png)

![2-[(3-hydroxypropyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B2909872.png)

![4-benzhydryl-N-[3,5-bis(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2909874.png)
